molecular formula C8H10BrN3O3 B8432705 3-bromo-N-(2-methoxyethyl)-5-nitropyridin-2-amine

3-bromo-N-(2-methoxyethyl)-5-nitropyridin-2-amine

Cat. No.: B8432705
M. Wt: 276.09 g/mol
InChI Key: NBXOQODCPJHESY-UHFFFAOYSA-N
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Description

3-bromo-N-(2-methoxyethyl)-5-nitropyridin-2-amine is a useful research compound. Its molecular formula is C8H10BrN3O3 and its molecular weight is 276.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10BrN3O3

Molecular Weight

276.09 g/mol

IUPAC Name

3-bromo-N-(2-methoxyethyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C8H10BrN3O3/c1-15-3-2-10-8-7(9)4-6(5-11-8)12(13)14/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

NBXOQODCPJHESY-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=N1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (53 μl) and 2-methoxyethylamine (23 mg) were added to a tetrahydrofuran (2 ml) solution containing 3-bromo-2-chloro-5-nitropyridine (60 mg), followed by stirring at room temperature for 1 hour. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=6:1 to 3:1), and a light yellow solid of 3-bromo-N-(2-methoxyethyl)-5-nitropyridin-2-amine (93.5 mg) was thus obtained.
Quantity
53 μL
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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